molecular formula C13H18N4O2S B13046905 Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Cat. No.: B13046905
M. Wt: 294.38 g/mol
InChI Key: FMHHQNSEIRLQRU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, an amino group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-D]pyrimidine ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents such as ammonia or primary amines.

    Methyl Ester Formation: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using reagents like methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Biochemical Research: The compound is used as a tool to study biochemical pathways and molecular interactions.

    Industry: It finds applications in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)butanoate
  • Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexanoate
  • Ethyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Uniqueness

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate is unique due to its specific structural features, such as the length of the carbon chain and the presence of a methyl ester group

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

methyl (2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]pentanoate

InChI

InChI=1S/C13H18N4O2S/c1-4-5-8(12(18)19-3)15-11-10-9(7(2)6-20-10)16-13(14)17-11/h6,8H,4-5H2,1-3H3,(H3,14,15,16,17)/t8-/m0/s1

InChI Key

FMHHQNSEIRLQRU-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC1=NC(=NC2=C1SC=C2C)N

Canonical SMILES

CCCC(C(=O)OC)NC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.